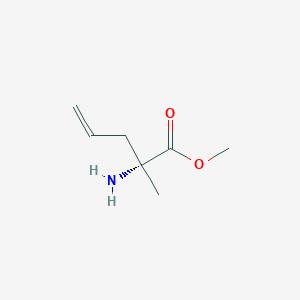

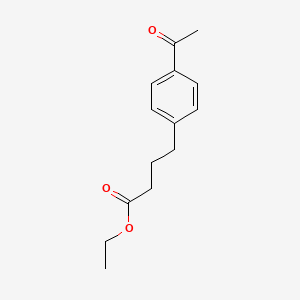

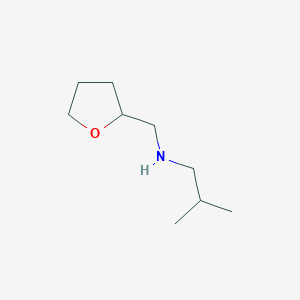

(R)-2-氨基-2-甲基-戊-4-烯酸甲酯

描述

“®-2-Amino-2-methyl-pent-4-enoic acid methyl ester” is a type of ester. Esters are widespread and naturally occurring compounds. They are often pleasant-smelling liquids that contribute to the fragrant odors of fruits and flowers . The ester linkage is also present in animal fats and many biologically important molecules .

Synthesis Analysis

Esters are usually synthesized from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Acid chlorides can also be converted into esters by treatment with an alcohol in the presence of base .

Molecular Structure Analysis

The molecular structure of esters involves an ester linkage, which is a characteristic functional group of esters . The ester linkage is a carbonyl adjacent to an ether linkage .

Chemical Reactions Analysis

Esters undergo various chemical reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One of the key reactions of esters is hydrolysis, where an ester is converted back into a carboxylic acid and an alcohol . This reaction can occur in either basic or acidic solution .

Physical and Chemical Properties Analysis

Esters have various physical and chemical properties. Many simple esters are pleasant-smelling liquids . They are often used in the chemical industry for a variety of purposes, such as solvents and plasticizers .

科学研究应用

光学活性 γ,δ-不饱和 α-氨基酸的合成

研究开发了 δ,γ-不饱和氨基酸的便捷合成方法,展示了 (R)-2-氨基-2-甲基-戊-4-烯酸甲酯衍生物在生产光学活性化合物中的应用。这些方法涉及高非对映选择性的酰胺烯丙基化等反应,展示了它们在为进一步化学合成创建构建模块中的效用 (Sugiyama, Imai, & Ishii, 2013)。

氟代氨基酸的对映选择性合成

该化合物作为氟代氨基酸对映选择性合成中的前体,突出了它在生产具有潜在生物活性的化合物中的作用。这包括创建 α-甲基化衍生物和氟代类似物,这对于开发新药和材料具有重要意义 (Laue, Kröger, Wegelius, & Haufe, 2000)。

手性杂环的创建

(R)-2-氨基-2-甲基-戊-4-烯酸甲酯用于合成新的手性 1,4-氧杂䓬杂环,为这些化合物的形成提供了结构和电子要求的见解。这些杂环在药物化学和有机合成中的中间体中具有潜在应用 (Lozada et al., 2003)。

生物碱的不对称合成

它还应用于天然产物的不对称合成,例如 (R)-(-)-苦味素,一种四氢喹啉生物碱。这展示了它在通过共轭加成反应和后续转化合成复杂天然产物中的效用 (Bentley et al., 2011)。

大环化合物的开发

该化合物是像紫草酸甲酯这样的大环化合物的全合成中的工具。这强调了它在构建含有不寻常的 β-取代 α-氨基酸的大环肽中的作用,为肽合成和药物发现领域做出了贡献 (Bentley, Slawin, & Moody, 2006)。

作用机制

Target of Action

It is known that esters, in general, are involved in a wide range of biochemical reactions and can interact with various enzymes and proteins .

Mode of Action

The compound, being an ester, undergoes reactions typical for this class of compounds. Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Biochemical Pathways

For instance, a new class of methyltransferases, the SABATH family of methyltransferases, was found to modify phytohormones and other small molecules .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .

Result of Action

Esters, in general, are known to participate in a variety of biochemical reactions, leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of ®-2-Amino-2-methyl-pent-4-enoic acid methyl ester can be influenced by various environmental factors. For instance, the stability of esters can be affected by factors such as temperature, pH, and the presence of other reactive substances .

安全和危害

Esters can pose certain safety and health hazards. For instance, they can be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled . They may also cause drowsiness or dizziness . It’s important to handle esters with appropriate safety precautions, such as wearing protective equipment and ensuring adequate ventilation .

未来方向

属性

IUPAC Name |

methyl (2R)-2-amino-2-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKALQONYAVQDGR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

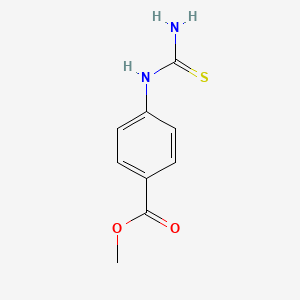

![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)

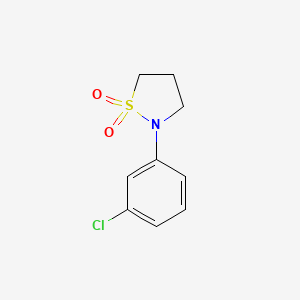

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)

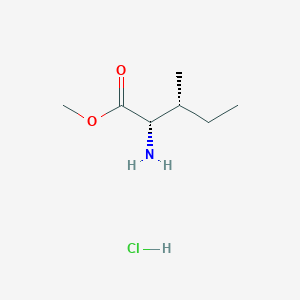

![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)